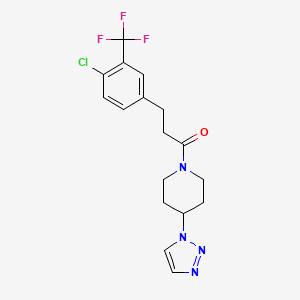

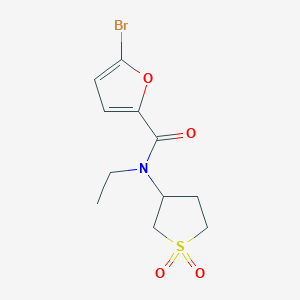

5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylfuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylfuran-2-carboxamide, also known as BTF, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BTF is a thiol-reactive compound that can selectively modify cysteine residues in proteins. This property makes it a valuable tool for studying protein function and interactions.

Aplicaciones Científicas De Investigación

Physicochemical Properties and Synthesis

The synthesis and physicochemical properties of derivatives closely related to 5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylfuran-2-carboxamide have been explored, highlighting their potential in creating compounds with high yields and antibacterial activity. For example, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various bromoalkanes has been carried out, leading to the synthesis of compounds with significant antibacterial activity against a range of microorganisms. These findings suggest the potential for developing new antibiotics based on these compounds' structures and activities (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Crystal Structure and Characterization

The spectroscopic characterization and crystal structure analysis of compounds similar to this compound provide insights into their molecular configuration and potential interactions. For instance, the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide showcases the detailed structural information obtained through FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies. This level of analysis is crucial for understanding the molecular basis of their biological activities and for the design of new compounds with enhanced properties (Crystallography Reports, 2014).

Antimicrobial and Antitumor Activities

The exploration of novel derivatives based on the 5-bromo-furan-2-carboxamide scaffold has led to the discovery of compounds with promising antimicrobial and antitumor activities. For example, the synthesis and biological evaluation of some acyclic pyridine C-nucleosides revealed their potential against a series of tumor-cell lines and a variety of viruses, although no marked biological activity was found. This highlights the ongoing search for compounds that can be developed into effective therapeutic agents (Nucleosides, Nucleotides & Nucleic Acids, 1994).

Propiedades

IUPAC Name |

5-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-2-13(8-5-6-18(15,16)7-8)11(14)9-3-4-10(12)17-9/h3-4,8H,2,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXNUXHQYFYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51088954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)

![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)

![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)

![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)